

2-Amino-2-hydroxymethylindane spectral data analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Amino-2-hydroxymethylindane**

Cat. No.: **B166931**

[Get Quote](#)

An In-depth Technical Guide to the Spectral Analysis of **2-Amino-2-hydroxymethylindane**

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of **2-Amino-2-hydroxymethylindane** (CAS: 136834-85-0), a versatile bicyclic compound with significant potential in medicinal chemistry and asymmetric synthesis.[\[1\]](#)[\[2\]](#) As a molecule combining an indane skeleton with primary amino and hydroxyl functionalities, its unambiguous characterization is paramount for any research or development application. This document moves beyond a simple recitation of data, offering a deep dive into the causality behind the spectroscopic signatures observed in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We present detailed, field-proven protocols and interpretative guidance grounded in fundamental principles and data from analogous structures, establishing a self-validating system for confirming the compound's identity, purity, and structure.

Introduction: The Structural Significance of 2-Amino-2-hydroxymethylindane

The indane scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active agents.[\[2\]](#) The specific derivative, **2-Amino-2-hydroxymethylindane**, introduces two key functional groups—an amine and a primary alcohol—at a stereocenter. This unique arrangement makes it a valuable chiral building block for more complex molecules.[\[1\]](#)

Given its molecular formula of $C_{10}H_{13}NO$ and a molecular weight of 163.22 g/mol, a multi-faceted spectroscopic approach is essential for its definitive characterization.^{[1][3]} This guide provides the strategic rationale and technical protocols for achieving this confirmation.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of **2-Amino-2-hydroxymethylindane** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For a novel or sparsely documented compound like **2-Amino-2-hydroxymethylindane**, both 1H and ^{13}C NMR are indispensable.

Rationale for Experimental Design

The choice of solvent is the first critical decision. While $CDCl_3$ is common, its acidic deuterium can sometimes lead to the exchange and disappearance of labile N-H and O-H protons. Therefore, $DMSO-d_6$ is the preferred solvent. Its ability to form hydrogen bonds helps to slow the exchange of the amine and hydroxyl protons, allowing them to be observed as distinct, albeit often broad, signals. This choice directly facilitates a more complete structural picture from a single experiment.

Experimental Protocol: 1H and ^{13}C NMR

- Sample Preparation: Dissolve ~10-15 mg of **2-Amino-2-hydroxymethylindane** in ~0.7 mL of deuterated dimethyl sulfoxide ($DMSO-d_6$). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex aromatic and aliphatic regions of this molecule.
- 1H NMR Acquisition:

- Lock the spectrometer on the deuterium signal of DMSO-d₆.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire a standard 1D proton spectrum with a 30° pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.

- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbons (C2, C3a, C7a).

Predicted ¹H NMR Spectral Data Analysis (in DMSO-d₆)

The structure suggests distinct regions in the ¹H NMR spectrum: the aromatic region (protons on C4-C7), the benzylic methylene protons (C1 and C3), and the protons associated with the functional groups at C2.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale & Expert Insights
Ar-H (H4, H5, H6, H7)	7.10 - 7.30	Multiplet (m)	4H	Protons on the benzene ring typically resonate in this region. The overlapping signals from these four non-equivalent protons will create a complex multiplet.
-OH (on C8)	~4.5 - 5.0	Broad Singlet (br s)	1H	The hydroxyl proton is labile and its chemical shift is concentration-dependent. In DMSO, it appears as a broad singlet due to hydrogen bonding and exchange.
-CH ₂ OH (H8)	~3.5 - 3.7	Singlet (s)	2H	These methylene protons are adjacent to a hydroxyl group and a quaternary carbon (C2), so they will not be split. Their proximity to the electronegative

				The four protons at the C1 and C3 positions are diastereotopic due to the chiral center at C2. They will likely appear as a complex set of signals, possibly two distinct AB quartets or overlapping doublets of doublets, in the benzylic region.
-CH ₂ - (H1, H3)	2.80 - 3.20	AB quartet or two Doublets (d)	4H	
-NH ₂	~1.5 - 2.5	Broad Singlet (br s)	2H	The primary amine protons are also labile. Their signal is typically broad and its chemical shift can vary. This signal will disappear upon D ₂ O exchange, providing definitive confirmation.

Predicted ^{13}C NMR Spectral Data Analysis (in DMSO-d_6)

The proton-decoupled ^{13}C NMR spectrum is expected to show 8 distinct signals, as C4/C7 and C5/C6 are chemically non-equivalent.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale & Expert Insights
Ar-C (Quaternary, C3a, C7a)	140 - 145	These two quaternary carbons are part of the aromatic ring and serve as the fusion points for the five-membered ring. They are expected to be the most downfield of the sp^2 carbons.
Ar-CH (C4, C5, C6, C7)	124 - 128	Four distinct signals are expected for the aromatic CH carbons, typically appearing in this range for benzene derivatives. ^[4]
-C-OH (C8)	65 - 70	This sp^3 carbon is directly attached to an electronegative oxygen atom, causing a significant downfield shift into the characteristic range for carbons in alcohols.
-C-NH ₂ (C2)	55 - 60	The quaternary carbon bearing the amino and hydroxymethyl groups. Its shift is influenced by both the nitrogen and the surrounding alkyl framework.
-CH ₂ - (C1, C3)	35 - 40	These two equivalent benzylic sp^3 carbons are shielded relative to the other carbons and will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. For **2-Amino-2-hydroxymethylindane**, IR is used to confirm the presence of the O-H, N-H, and aromatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is the modern method of choice over traditional KBr pellets due to its simplicity and reproducibility.

- Sample Preparation: Place a small amount (a few milligrams) of the solid **2-Amino-2-hydroxymethylindane** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm^{-1} .
- Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded immediately prior to the sample analysis and automatically subtracted.

Predicted IR Spectral Data Analysis

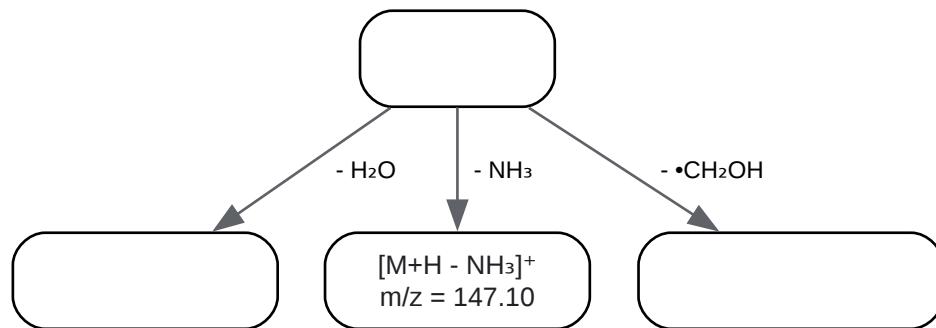
Wavenumber (cm ⁻¹)	Vibration Type	Expected Appearance	Rationale & Causality
3500 - 3200	O-H stretch (alcohol) & N-H stretch (amine)	Broad, strong band	This region will be dominated by a very broad absorption due to hydrogen-bonded O-H stretching. Overlapped on this broad peak, two sharper N-H stretching bands characteristic of a primary amine may be visible. [5] [6]
3100 - 3000	C-H stretch (aromatic)	Sharp, medium	These absorptions are characteristic of sp ² C-H bonds in the benzene ring.
3000 - 2850	C-H stretch (aliphatic)	Sharp, medium	These peaks correspond to the sp ³ C-H bonds of the methylene groups in the five-membered ring (C1, C3, C8).
~1600, ~1475	C=C stretch (aromatic)	Medium to sharp	These two bands are diagnostic for the carbon-carbon double bond stretching within the benzene ring.
~1100	C-O stretch (alcohol)	Strong, sharp	A strong absorption in this region confirms the presence of the C-O single bond of the primary alcohol.

~800-700	C-H bend (aromatic out-of-plane)	Strong	The pattern of this absorption can sometimes give clues about the substitution pattern on the aromatic ring.
----------	----------------------------------	--------	--

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it is likely to produce a strong protonated molecular ion $[M+H]^+$.

Experimental Protocol: ESI-MS


- Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a mixture of methanol and water (e.g., 50:50 v/v) with 0.1% formic acid. The acid is crucial as it facilitates the protonation of the basic amino group, ensuring efficient ionization.
- Data Acquisition: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (5-10 μ L/min).
- Analysis: Acquire spectra in positive ion mode. The high-resolution instrument allows for the determination of the exact mass, which can be used to confirm the elemental formula ($C_{10}H_{13}NO$).

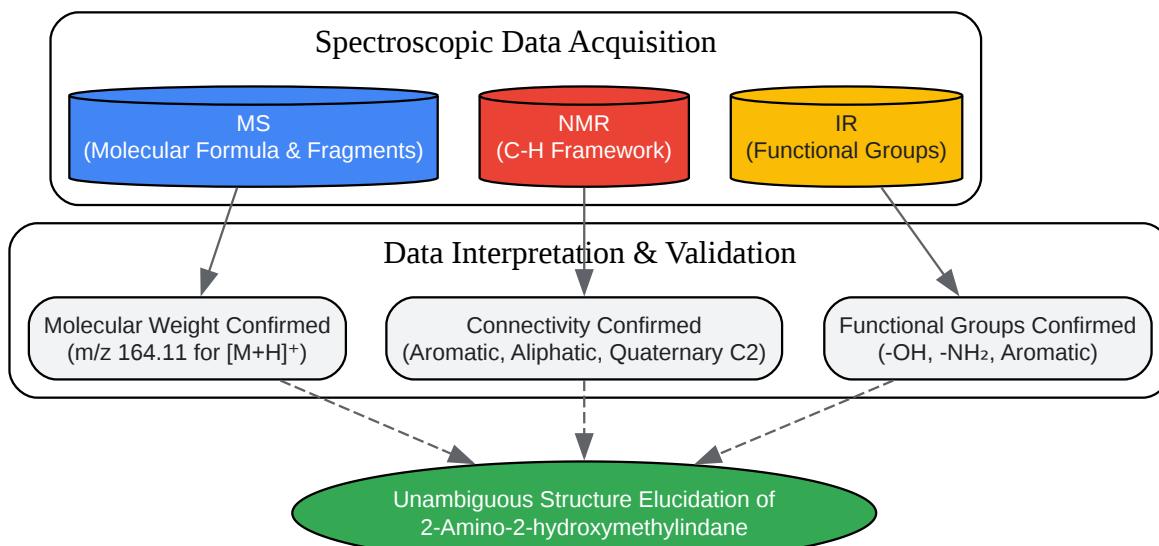
Predicted Mass Spectrum and Fragmentation Analysis

The primary goal is to observe the protonated molecule and then analyze its fragmentation products (MS/MS) to piece the structure together.

- Expected Molecular Ion: For $C_{10}H_{13}NO$, the expected monoisotopic mass is 163.0997 g/mol. In positive mode ESI-MS, the primary ion observed will be the protonated molecule, $[M+H]^+$, at m/z 164.1075.

- Proposed Fragmentation Pathway: The fragmentation is driven by the loss of small, stable neutral molecules from the protonated parent ion. The most logical losses are water (from the hydroxyl group) and ammonia (from the amino group).

[Click to download full resolution via product page](#)


Caption: Proposed ESI-MS/MS fragmentation pathway for **2-Amino-2-hydroxymethylindane**.

Summary of Expected Key Fragments:

m/z Value	Proposed Fragment	Rationale
164.11	$[\text{C}_{10}\text{H}_{14}\text{NO}]^+$	Protonated molecular ion ($[\text{M}+\text{H}]^+$)
147.10	$[\text{C}_{10}\text{H}_{13}\text{O}]^+$	Loss of a neutral ammonia (NH_3) molecule from the parent ion.
146.09	$[\text{C}_{10}\text{H}_{12}\text{N}]^+$	Loss of a neutral water (H_2O) molecule from the parent ion.
133.09	$[\text{C}_9\text{H}_{11}\text{N}]^+$	Loss of the hydroxymethyl radical ($\bullet\text{CH}_2\text{OH}$), corresponding to the 2-aminoindane cation. ^[7]

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides the complete picture. The power of this multi-technique approach lies in its ability to provide orthogonal, self-validating data points that, when combined, lead to an unambiguous structural confirmation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Amino-2-hydroxymethylindane (136834-85-0) for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aablocks.com [aablocks.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]

- 6. infrared spectrum of 2-methylbutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 2-Aminoindane | C9H11N | CID 76310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Amino-2-hydroxymethylindane spectral data analysis (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166931#2-amino-2-hydroxymethylindane-spectral-data-analysis-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com